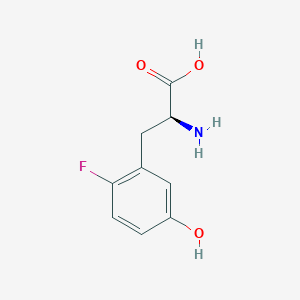

2-fluoro-5-hydroxy-L-phenylalanine

Vue d'ensemble

Description

2-fluoro-5-hydroxy-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Fluoro-5-hydroxy-L-phenylalanine (FhPhe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in biochemical research due to its unique properties and potential applications in pharmaceuticals. The introduction of fluorine atoms into amino acids can significantly alter their biological activity, stability, and interactions with proteins and enzymes. This article delves into the biological activity of FhPhe, exploring its synthesis, mechanisms of action, and implications in therapeutic contexts.

Synthesis of this compound

The synthesis of FhPhe typically involves nucleophilic substitution reactions where fluorinated precursors are used. Recent advancements have enabled the efficient incorporation of fluorine into aromatic amino acids, enhancing their stability and bioactivity. For instance, the use of [^18F] fluorination methods has been highlighted for producing radiolabeled variants of FhPhe for imaging applications in positron emission tomography (PET) .

Pharmacological Applications

Fluorinated phenylalanines, including FhPhe, exhibit several pharmacological properties:

- Enzyme Inhibition : FhPhe has shown potential as an inhibitor for various enzymes due to its altered interactions stemming from fluorination. This modification can enhance binding affinities and stability within enzyme active sites .

- Therapeutic Agents : The compound's ability to stabilize proteins makes it a candidate for therapeutic applications, particularly in peptide-based vaccines and drug formulations .

The biological activity of FhPhe can be attributed to several mechanisms:

- Altered Protein Interactions : The presence of fluorine modifies the hydrophobicity and electronic properties of FhPhe, influencing protein folding and stability. This alteration can enhance or inhibit protein-protein interactions critical for various biological processes .

- Metabolic Stability : Fluorinated amino acids like FhPhe demonstrate increased resistance to enzymatic degradation, which is beneficial for therapeutic applications where prolonged activity is desired .

Case Study 1: Enzyme Stability Enhancement

Research has indicated that incorporating FhPhe into peptide sequences can improve the thermal stability of enzymes. A study demonstrated that peptides containing FhPhe exhibited higher resistance to proteolytic cleavage compared to their non-fluorinated counterparts. This property is crucial for developing stable therapeutic peptides that require longer shelf lives .

Case Study 2: Imaging Applications

FhPhe has been utilized in PET imaging studies to visualize tumor environments. The radiolabeled form ([^18F]FhPhe) allows for tracking metabolic processes in cancer cells, providing insights into tumor biology and aiding in the development of targeted therapies .

Data Tables

| Property | This compound | Non-Fluorinated Phenylalanine |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₃ | C₉H₁₁NO₂ |

| Hydrophobicity | Increased due to fluorination | Moderate |

| Metabolic Stability | High | Moderate |

| Enzymatic Inhibition Potential | Enhanced | Variable |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYMWTLCTJSNDC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933441 | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148613-12-1 | |

| Record name | 6-Fluoro-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-HYDROXY-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 6-Fluoro-L-m-tyrosine (FMT) interact with its target and what are the downstream effects?

A1: FMT acts as a substrate for aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-dopa to dopamine. [] FMT itself is decarboxylated by AADC to form 6-fluorodopamine. This process allows researchers to study dopamine metabolism in the brain using positron emission tomography (PET). [, , ] Reduced striatal uptake of FMT, indicating decreased AADC activity, has been observed in patients with Parkinson's disease. []

Q2: Can you describe the structural characteristics of FMT, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided abstracts do not delve into the specific spectroscopic details of FMT, its molecular formula is C9H10FNO3 and its molecular weight is 215.18 g/mol.

Q3: How is FMT used as a tool in clinical research, particularly in the context of movement disorders?

A3: FMT is a radiotracer used in PET imaging to study dopamine metabolism in the brain. [, , , ] Researchers have used FMT-PET to investigate the relationship between dopamine function and clinical features of Parkinson's disease in animal models and humans. [, , ] Studies have shown correlations between FMT uptake and dopamine levels in the striatum, a brain region crucial for motor control. [, ]

Q4: What are the advantages of using FMT over other tracers like [18F]6-fluoro-L-dopa for studying dopamine metabolism?

A4: FMT offers a distinct advantage over [18F]6-fluoro-L-dopa due to its simpler peripheral metabolism. [] Unlike [18F]6-fluoro-L-dopa, FMT does not readily form labeled methylated metabolites that can cross the blood-brain barrier, simplifying data analysis and interpretation. []

Q5: Are there any known differences in how FMT is distributed and taken up in the brains of healthy individuals versus those with movement disorders?

A5: Yes, research has shown distinct differences in FMT distribution patterns. [, , ] Patients with Parkinson's disease, for instance, exhibit reduced FMT uptake in the striatal regions, reflecting the degeneration of dopaminergic neurons in this condition. [] These observations highlight the utility of FMT-PET in studying the pathophysiology of movement disorders and potentially aiding in diagnosis.

Q6: Have there been any studies comparing different methods for analyzing FMT PET data?

A6: Yes, at least one study has explored different approaches for analyzing FMT PET data. [] While the specific details of the compared methods are not provided in the abstract, this research highlights the ongoing efforts to optimize data analysis techniques and improve the accuracy and reliability of FMT-PET as a research and diagnostic tool.

Q7: How does the route of FMT administration affect its distribution and efficacy in preclinical models?

A7: While the provided abstracts primarily focus on intravenous FMT administration, research suggests that the route of administration can significantly impact its distribution and efficacy. For instance, studies using the overlesioned hemiparkinsonian non-human primate model show that unilateral intracarotid artery (ICA) infusion of MPTP, followed by intravenous FMT injections, results in a specific pattern of dopamine depletion and FMT uptake that correlates with behavioral and histochemical changes. [] This suggests that carefully selected administration routes can be crucial for targeting specific brain regions and modeling different aspects of Parkinson's disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.